1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one
Overview
Description
“1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one” is a chemical compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 . It contains a bromine atom attached to a pyridine ring, which is further connected to a propanone group .
Molecular Structure Analysis
The molecular structure of “1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one” includes a bromine atom attached to a pyridine ring, which is further connected to a propanone group . The SMILES representation of the molecule isCCC(=O)C1=CN=C(C(=C1)C)Br
.
Scientific Research Applications
Synthesis of Novel Pyridine-Based Derivatives
- Scientific Field: Medicinal Chemistry .
- Application Summary: The compound is used in the synthesis of novel pyridine derivatives via a Suzuki cross-coupling reaction .
- Methods of Application: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (a related compound) with several arylboronic acids produced these novel pyridine derivatives .
- Results: The reaction yielded a series of novel pyridine derivatives in moderate to good yield .
Determining Absolute Configuration in Early Drug Discovery
- Scientific Field: Drug Discovery .
- Application Summary: A related compound, 2-(5-bromo-3-methylpyridin-2-yl)propan-1-ol, is used as an example in a study on determining absolute stereochemistry by Vibrational Circular Dichroism (VCD) .
- Methods of Application: The method consists of comparing the results of a VCD spectrum of a sample in solution to the results of an ab initio or density function theory (DFT) calculation .
- Results: The absolute configuration of the sample is assigned that of the enantiomer used in the calculation if the major bands of the measured and calculated VCD spectra agree in relative magnitude and sign .
Synthesis of Chiral Dopants for Liquid Crystals
- Scientific Field: Material Science .
- Application Summary: The compound is used in the synthesis of novel pyridine derivatives that could potentially serve as chiral dopants for liquid crystals .
- Methods of Application: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (a related compound) with several arylboronic acids produced these novel pyridine derivatives .
- Results: The reaction yielded a series of novel pyridine derivatives in moderate to good yield. Density functional theory (DFT) studies were carried out for the pyridine derivatives, which described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .
Synthesis of Antidepressant Molecules
- Scientific Field: Medicinal Chemistry .
- Application Summary: A related compound is used in the synthesis of antidepressant molecules via metal-catalyzed reactions .
- Methods of Application: The synthesis of key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results: This review examines current developments in the catalytic synthesis of antidepressants and their potential application .
Synthesis of Chiral Dopants for Liquid Crystals
- Scientific Field: Material Science .
- Application Summary: The compound is used in the synthesis of novel pyridine derivatives that could potentially serve as chiral dopants for liquid crystals .
- Methods of Application: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (a related compound) with several arylboronic acids produced these novel pyridine derivatives .
- Results: The reaction yielded a series of novel pyridine derivatives in moderate to good yield. Density functional theory (DFT) studies were carried out for the pyridine derivatives, which described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .
Synthesis of Antidepressant Molecules
- Scientific Field: Medicinal Chemistry .
- Application Summary: A related compound is used in the synthesis of antidepressant molecules via metal-catalyzed reactions .
- Methods of Application: The synthesis of key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results: This review examines current developments in the catalytic synthesis of antidepressants and their potential application .
properties
IUPAC Name |
1-(6-bromo-5-methylpyridin-3-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-3-8(12)7-4-6(2)9(10)11-5-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWZHUFFASFNGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN=C(C(=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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